molecular formula C8H19NO4S B13850443 N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine

N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine

Cat. No.: B13850443
M. Wt: 225.31 g/mol
InChI Key: RZYJYWDVGKLEMR-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine: is an organic compound with a unique structure that includes a dimethoxyethyl group and a methylsulfonylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a sulfonyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the sulfonyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethoxyethyl)-N-methylamine
  • N-(2,2-dimethoxyethyl)pyrimidin-2-amine
  • N-(3,3-diethoxypropyl)pyrimidin-2-amine

Uniqueness

N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C8H19NO4S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-3-methylsulfonylpropan-1-amine

InChI

InChI=1S/C8H19NO4S/c1-12-8(13-2)7-9-5-4-6-14(3,10)11/h8-9H,4-7H2,1-3H3

InChI Key

RZYJYWDVGKLEMR-UHFFFAOYSA-N

Canonical SMILES

COC(CNCCCS(=O)(=O)C)OC

Origin of Product

United States

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